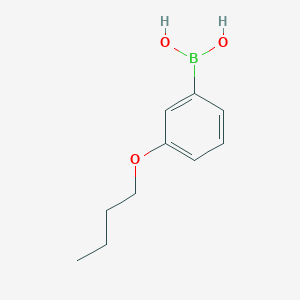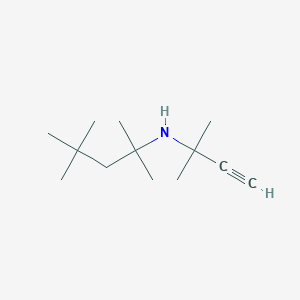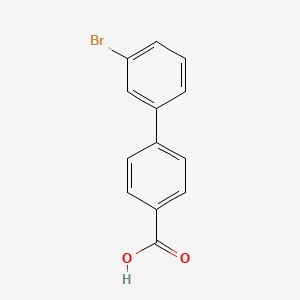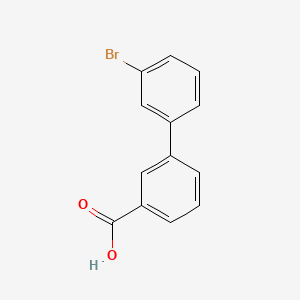
4-Ethynyl-4'-pentyl-1,1'-biphenyl
Übersicht
Beschreibung
The compound "4-Ethynyl-4'-pentyl-1,1'-biphenyl" is a derivative of biphenyl, which is a class of compounds known for their applications in liquid crystal (LC) technology and pharmaceuticals. The ethynyl group attached to the biphenyl core can influence the electronic properties and reactivity of the molecule, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of biphenyl derivatives, such as those with ethynyl groups, typically involves cross-coupling reactions, where the ethynyl moiety is introduced to the biphenyl core. For example, the synthesis of fluoro-substituted analogues of 4-butyl-4'-[(4-butylphenyl)ethynyl]biphenyls has been reported, indicating that the introduction of fluorine atoms can affect the mesomorphic properties of the resulting compounds . Similarly, the synthesis of other liquid crystal compounds based on a biphenyl core with ethynyl linkages has been described, showcasing the importance of core substitution on the birefringence, mesomorphic, and dielectric properties of these materials .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is crucial in determining their mesomorphic and photophysical properties. For instance, the crystal and molecular structures of 4-ethyl-4'-(4"-pentylcyclohexyl)biphenyl and its fluoro derivative have been studied, revealing significant differences in the torsion angles between the phenyl rings due to fluoro substitution . These structural variations can influence the packing patterns and short-range ordering in the crystalline state, which are essential for understanding the material's behavior in different phases.
Chemical Reactions Analysis
Biphenyl compounds with ethynyl groups can undergo various chemical reactions, including metabolic oxidation. For example, 4-ethynylbiphenyl undergoes extensive metabolism in rats and rabbits, involving aromatic hydroxylation and oxidation of the ethynyl group, leading to the formation of metabolites such as 4'-hydroxybiphenyl-4-ylacetic acid and biphenyl-4-ylacetic acid . Additionally, photoreactions of ethynyl-substituted compounds can lead to novel intramolecular cycloaddition products, as demonstrated by the photolysis of 1-o-substituted-aminophenyl-2-(pentamethyldisilanyl)ethynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethynyl-4'-pentyl-1,1'-biphenyl derivatives are influenced by their molecular structure. For instance, the presence of an ethynyl group can lead to enantiotropic nematic behavior in a broad temperature range, as observed in certain liquid crystal compounds . The dielectric properties, such as dielectric anisotropy, are also affected by the molecular design, with correlations drawn between the molecular structure and mesomorphic properties . Furthermore, the photophysical characterization of crystalline linearly conjugated phenyleneethynylene molecular dirotors, which include ethynylphenylene chromophores, shows that fluorescence excitation and emission spectra are dependent on the extent of conjugation between the phenylene rings .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Intermediates
4-Ethynyl-4'-pentyl-1,1'-biphenyl serves as a crucial intermediate in liquid crystal synthesis. The bromo-reaction process using N-bromosuccinimide as a brominating agent leads to the synthesis of 4'-Bromoethynyl-4-pentyl-biphenyl, a significant liquid crystal intermediate. The optimization of reaction variables like temperature, mol ratio, and reaction time enhances the yield significantly, achieving up to 93.1% under optimal conditions (Z. Miao et al., 2013).
Polymerization with Palladium Salts
4-Bromo-4′-ethynyl biphenyl, synthesized from 4-Ethynyl-4'-pentyl-1,1'-biphenyl, is used in polymerization. Utilizing a catalyst system that includes bis(triphenylphosphine) palladium (II) chloride, copper (I) iodide, and triphenylphosphine in an organic amine solvent, this process yields polymers with reasonable thermal stability, though predominantly insoluble (D. Trumbo & C. Marvel, 1987).
Solid-State Luminescence of Tetraphenylsiloles
4-Ethynyl-4'-pentyl-1,1'-biphenyl is related to the study of tetraphenylsiloles' solid-state luminescence. The inductive effect of substituents like 1-ethynyl-1,2,3,4,5-pentaphenylsilole influences the absorption and emission spectra of tetraphenylsiloles. The formation of nanoaggregates from these molecules in poor solvents boosts their photoluminescence quantum yields significantly (Junwu Chen et al., 2003).
Spectroelectrochemical Studies on Gold Electrodes
The study of self-assembled monolayers of biphenyl ethynyl thiols on gold electrodes highlights another application. These monolayers, including 4-ethinyl-4′-thioacetyl-1,1′-biphenyl, demonstrate different adsorption orientations and electronic interactions when placed on gold surfaces. This has implications for understanding the molecular interactions in various spectroscopic techniques (A. A. Jbarah et al., 2009).
Molecular Dynamics and NMR Studies in Liquid Crystals
In the realm of liquid crystals, 4-Ethynyl-4'-pentyl-1,1'-bbiphenyl is connected to studies exploring the alignment and conformation of biphenyl in cyanobiphenyl liquid crystals. Using a combination of molecular dynamics simulations and nuclear magnetic resonance, the alignment and order of biphenyl in liquid-crystal phases were investigated, providing insights into orientation, local positional order, and interactions within the liquid-crystalline solvent (A. Pizzirusso et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethynyl-4-(4-pentylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-15H,3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHXPGWTCYKGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392554 | |
| Record name | 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-4'-pentyl-1,1'-biphenyl | |
CAS RN |
80563-43-5 | |
| Record name | 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-4â??-pentylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


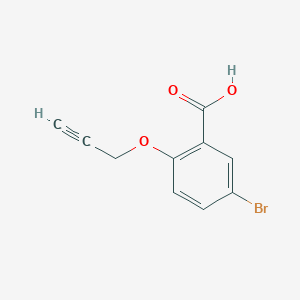
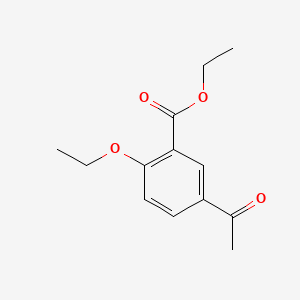
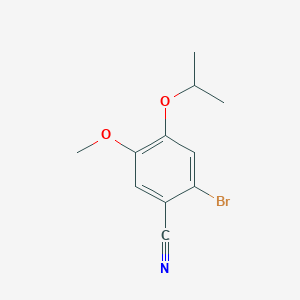
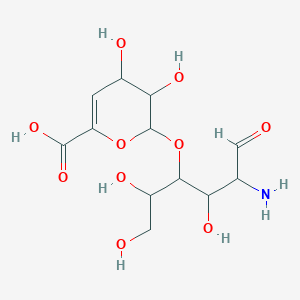

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
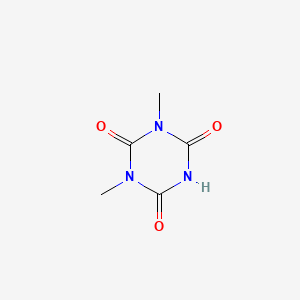
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
